molecular formula C5H6ClN3 B053424 2-Chloro-3-hydrazinylpyridine CAS No. 117087-45-3

2-Chloro-3-hydrazinylpyridine

Cat. No.: B053424
CAS No.: 117087-45-3
M. Wt: 143.57 g/mol
InChI Key: CGXFQSGTPZMDSK-UHFFFAOYSA-N
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Description

2-Chloro-3-hydrazinylpyridine is an organic compound with the molecular formula C5H6ClN3. It is a white crystalline solid that is slightly soluble in water but more soluble in organic solvents such as ethanol and ether. This compound is of significant interest due to its applications in organic synthesis, coordination chemistry, and catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Chloro-3-hydrazinylpyridine involves the reaction of 2,3-dichloropyridine with hydrazine hydrate. The reaction typically occurs in a polar solvent under reflux conditions for several hours . The general reaction scheme is as follows:

2,3-dichloropyridine+hydrazine hydrateThis compound\text{2,3-dichloropyridine} + \text{hydrazine hydrate} \rightarrow \text{this compound} 2,3-dichloropyridine+hydrazine hydrate→this compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent choice, and reaction time to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-hydrazinylpyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by other nucleophiles.

    Condensation Reactions: It can react with aldehydes and ketones to form hydrazones.

    Oxidation and Reduction: The hydrazine group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.

    Condensation Reactions: Aldehydes or ketones in the presence of acetic acid as a catalyst.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

    Hydrazones: Formed from condensation reactions with aldehydes or ketones.

    Substituted Pyridines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Organic Synthesis

2-Chloro-3-hydrazinylpyridine serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for versatile reactions that lead to the formation of more complex molecules. The compound can participate in:

  • Hydrazone Formation : The hydrazine group allows for the formation of hydrazones, which are valuable in organic synthesis for creating diverse chemical structures.
  • Cyclization Reactions : It can undergo cyclization to form heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals.

Case Study: Synthesis of Pyrazolidines

A notable application is its use in synthesizing pyrazolidine derivatives. Research demonstrated that refluxing this compound with diethyl maleate leads to the formation of pyrazolidines, which exhibit various biological activities .

Medicinal Chemistry

The compound has been investigated for its potential pharmacological properties, particularly in the development of new drugs. Studies suggest that this compound derivatives exhibit:

  • Antimicrobial Activity : Several derivatives have shown effectiveness against various bacterial strains, making them candidates for antibiotic development.
  • Anticancer Properties : Research indicates that certain derivatives can inhibit cancer cell proliferation, suggesting a role in anticancer drug design.

Case Study: Insecticidal Activity

Research published in MDPI highlighted the insecticidal activities of novel compounds derived from this compound. These compounds were found to affect insect calcium channels, leading to paralysis and death in target pests . This mechanism is similar to that of established insecticides like Chlorantraniliprole.

Material Science

In material science, this compound is utilized in developing novel materials with specific properties. Its ability to form coordination complexes with metals makes it valuable for:

  • Catalysts : The compound can be used to synthesize metal complexes that act as catalysts in various chemical reactions.
  • Polymeric Materials : It can be incorporated into polymers to enhance their mechanical and thermal properties.

Data Table: Summary of Applications

Application AreaDescriptionExample Uses
Organic SynthesisIntermediate for synthesizing complex organic moleculesHydrazone formation, cyclization reactions
Medicinal ChemistryPotential pharmacological properties including antimicrobial and anticancerDevelopment of antibiotics and anticancer agents
Material ScienceDevelopment of novel materials and catalystsMetal complexes and enhanced polymers

Mechanism of Action

The mechanism of action of 2-Chloro-3-hydrazinylpyridine involves its interaction with specific molecular targets. The hydrazine group can form hydrogen bonds with biological molecules, influencing their function. For example, it can inhibit protein synthesis in certain insects by binding to ryanodine receptors, leading to cell apoptosis .

Comparison with Similar Compounds

  • 3-Chloro-2-hydrazinopyridine
  • 2-Hydrazinyl-3-chloropyridine
  • 3-Chloro-2-pyridylhydrazine

Comparison: 2-Chloro-3-hydrazinylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and biological activity. Compared to its analogs, it has shown higher efficacy in certain antimicrobial and pesticidal applications .

Biological Activity

2-Chloro-3-hydrazinylpyridine, an organic compound with the molecular formula C5_5H6_6ClN3_3, has garnered attention in various fields due to its potential biological activities. This compound is characterized by its white crystalline solid form and is known for its solubility in organic solvents. The focus of this article is to explore the biological activity of this compound, particularly in antimicrobial and anticancer research, along with its mechanisms of action and efficacy against various pathogens.

The compound undergoes several chemical reactions, including nucleophilic substitution and condensation reactions, which are crucial for its biological interactions. The chlorine atom in this compound can be substituted by various nucleophiles, allowing it to form derivatives with distinct biological activities. The hydrazine group present in the compound is believed to play a significant role in its interaction with biological targets, such as proteins involved in cell signaling and apoptosis.

The primary mechanism of action for this compound involves:

  • Binding to Molecular Targets : The hydrazine group can form hydrogen bonds with specific biological molecules, influencing their function.
  • Inhibition of Protein Synthesis : It has been shown to inhibit protein synthesis in certain organisms by interacting with ryanodine receptors, leading to cellular apoptosis.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of this compound against various bacterial and fungal strains. Its effectiveness varies significantly depending on the pathogen tested.

Table 1: Antimicrobial Efficacy of this compound

PathogenMinimum Inhibitory Concentration (MIC) μg/ml
Candida albicans>64
Candida krusei16
Aspergillus fumigatus16
Escherichia coli<32
Staphylococcus aureus<16

The compound exhibited notable activity against Candida krusei, showing a MIC of 16 μg/ml, while it demonstrated limited efficacy against Candida albicans, where MIC values exceeded 64 μg/ml . This selective activity suggests potential applications in treating specific fungal infections.

Anticancer Activity

In addition to its antifungal properties, this compound has been investigated for its anticancer effects. Preliminary studies indicate that it may inhibit the proliferation of cancer cell lines through mechanisms that are yet to be fully elucidated.

Table 2: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (μM)
Breast Cancer15
Colon Cancer20
Lung Cancer25

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents .

Case Studies

A notable study evaluated the efficacy of this compound in a murine model infected with Candida albicans. The treatment significantly reduced fungal burden compared to untreated controls, indicating its potential as a therapeutic agent . The study involved administering varying concentrations of the compound and measuring its impact on fungal load and inflammatory markers.

Properties

IUPAC Name

(2-chloropyridin-3-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c6-5-4(9-7)2-1-3-8-5/h1-3,9H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXFQSGTPZMDSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20554818
Record name 2-Chloro-3-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20554818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117087-45-3
Record name 2-Chloro-3-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20554818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-amino-2-chloropyridine (5 g, 38.9 mmol) in concentrated hydrochloric acid (50 ml) was cooled to −5° C. and a solution of sodium nitrite (2.7 g, 38.9 mmol) in water (25 ml) was added thereto. The reaction mixture was stirred for 15 minutes at 0° C. and a solution of tin(II) chloride dihydrate (17.6 g, 77.8 mmol) in concentrated hydrochloric acid (17.5 ml) was slowly added thereto. The reaction mixture was stirred for 1 hour at room temperature, basified with 2N sodium hydroxide solution, and then extracted with dichloromethane. The organic layer was dried on anhydrous magnesium sulfate, filtered, and then concentrated under reduced pressure. The resulting residue was crystallized with ethyl ether to give 2 g of the titled compound as a pale yellow solid. (Yield: 36%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
17.6 g
Type
reactant
Reaction Step Three
Quantity
17.5 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
36%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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